molecular formula C21H18BrNO6 B2602008 3-(2-bromophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate CAS No. 637750-59-5

3-(2-bromophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate

Cat. No.: B2602008
CAS No.: 637750-59-5
M. Wt: 460.28
InChI Key: RXMIEDLIKWFUOX-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

[3-(2-bromophenoxy)-2-methyl-4-oxochromen-7-yl] morpholine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18BrNO6/c1-13-20(29-17-5-3-2-4-16(17)22)19(24)15-7-6-14(12-18(15)27-13)28-21(25)23-8-10-26-11-9-23/h2-7,12H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXMIEDLIKWFUOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC(=O)N3CCOCC3)OC4=CC=CC=C4Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18BrNO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-bromophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate typically involves the reaction of 2-bromophenol with 2-methyl-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to a specific temperature to facilitate the reaction, resulting in the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(2-bromophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form different oxidized derivatives.

    Reduction: Reduction reactions can convert it into reduced forms with different functional groups.

    Substitution: It can undergo nucleophilic or electrophilic substitution reactions, where the bromine atom is replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium iodide (NaI) in acetone can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted chromenone derivatives.

Scientific Research Applications

3-(2-bromophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

    Industry: It is used in the development of new materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 3-(2-bromophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: 3-(2-Bromophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate
  • CAS No.: 637749-23-6
  • Molecular Formula: C₂₀H₁₆BrNO₆
  • Molecular Weight : 446.25 g/mol
  • Key Features: A chromen-4-one core substituted with a 2-bromophenoxy group at position 3, a methyl group at position 2, and a morpholine-4-carboxylate ester at position 6. The bromine atom enhances molecular weight and may influence electronic properties and binding interactions in biological systems.

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The compound belongs to a family of chromen-4-one derivatives with variations in substituents and ester groups. Key analogs include:

Compound Substituents Molecular Formula Molecular Weight (g/mol) Key Structural Differences
3-(2-Bromophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate (Main compound) 2-Bromophenoxy (C₆H₄BrO), methyl (CH₃), morpholine-4-carboxylate C₂₀H₁₆BrNO₆ 446.25 Reference compound
3-(2-Methoxyphenoxy)-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate 2-Methoxyphenoxy (C₆H₄OCH₃), no methyl group, morpholine-4-carboxylate C₂₁H₁₉NO₇ 397.38 Methoxy instead of bromine; absence of methyl at position 2
[3-(4-Chlorophenyl)-4-oxo-2-(trifluoromethyl)chromen-7-yl] morpholine-4-carboxylate 4-Chlorophenyl (C₆H₄Cl), trifluoromethyl (CF₃), morpholine-4-carboxylate C₂₁H₁₅ClF₃NO₅ 453.80 Chlorine and CF₃ groups; altered substitution pattern
3-(2-Bromophenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl dimethylcarbamate 2-Bromophenoxy, trifluoromethyl (CF₃), dimethylcarbamate (C₃H₆N₂O₂) C₁₉H₁₃BrF₃NO₅ 472.21 CF₃ group; dimethylcarbamate ester instead of morpholine
Ethyl 3-(4-bromophenyl)-7-[(2-methoxybenzoyl)oxy]-4-oxo-4H-chromene-2-carboxylate 4-Bromophenyl, 2-methoxybenzoyloxy (C₈H₇O₃), ethyl carboxylate (C₃H₅O₂) C₂₆H₁₉BrO₇ 523.33 Bromophenyl substitution; complex ester group

Physicochemical Properties

  • Lipophilicity (XLogP3): Main compound: Not explicitly reported, but bromine (hydrophobic) and morpholine (polar) suggest moderate lipophilicity. Methoxy analog (CAS 845903-21-1): XLogP3 = 2.5 . Chloro-CF₃ analog (CAS 637748-17-5): XLogP3 = 4.1 , indicating higher lipophilicity due to CF₃ and chlorine.
  • Hydrogen Bonding :
    • Morpholine-4-carboxylate esters (e.g., main compound) have 6–8 hydrogen bond acceptors, enhancing solubility compared to dimethylcarbamate analogs .

Biological Activity

3-(2-bromophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate is a synthetic organic compound that belongs to the class of chromene derivatives. This compound exhibits a range of biological activities attributed to its unique structural features, including a chromenone core and various functional groups. This article explores the biological activity of this compound, its potential applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 3-(2-bromophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate is C18H18BrO6C_{18}H_{18}BrO_6, with a molecular weight of approximately 405.196 g/mol. The compound features:

  • Bromophenoxy group at the 3-position
  • Methyl group at the 2-position
  • Morpholine ring attached to a carboxylate group at the 4-position

These structural components suggest diverse chemical reactivity and potential for varied biological activity.

The mechanism of action for 3-(2-bromophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate likely involves interactions with specific molecular targets such as enzymes and receptors. The bromophenoxy group can facilitate these interactions through halogen bonding, enhancing binding affinity and specificity towards biological targets. The chromenone core may further influence cellular processes by affecting signal transduction pathways.

Case Studies

  • Anticancer Activity : A study evaluating related chromene derivatives found that certain compounds exhibited cytotoxic effects against breast cancer cell lines (MCF-7). The presence of halogen atoms was correlated with increased inhibitory potency against cancer cell proliferation .
  • Enzyme Inhibition : Research on similar compounds indicated that they could inhibit enzymes such as acetylcholinesterase (AChE) and cyclooxygenase (COX), suggesting potential applications in treating neurodegenerative diseases and inflammatory conditions .
  • Antioxidant Properties : Chromene derivatives have also been investigated for their ability to scavenge free radicals, which is crucial in preventing oxidative stress-related diseases .

Comparative Analysis

Property3-(2-bromophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl morpholine-4-carboxylateSimilar Compounds
Molecular Weight405.196 g/molVaries
Antimicrobial ActivityModerateVaries
Anticancer ActivityPotentially significantHigh in some analogs
Enzyme InhibitionPossibleConfirmed in several studies

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